molecular formula C11H14FNO2 B13192700 Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate

Cat. No.: B13192700
M. Wt: 211.23 g/mol
InChI Key: YTOGQBIMZKTOOP-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate (CAS: 1038339-68-2) is a fluorinated organic compound with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol . Its structure features a 2-fluorophenylmethyl substituent attached to a propanoate backbone, with an amino group at the β-position. Key structural identifiers include:

  • SMILES: COC(=O)C(CC1=CC=CC=C1F)CN
  • InChIKey: YTOGQBIMZKTOOP-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts range from 146.9 Ų ([M+H]⁺) to 156.6 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7,13H2,1H3

InChI Key

YTOGQBIMZKTOOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)CN

Origin of Product

United States

Preparation Methods

Direct Amino Ester Formation via Aminolysis of Methyl Esters

A practical and scalable method involves aminolysis of the corresponding methyl esters with ethylene diamine or similar amine nucleophiles to form α,α-disubstituted β-amino esters. This method avoids the use of activated acid chlorides and reduces by-products, facilitating purification.

Key Reaction Conditions and Outcomes:

Step Reagents/Conditions Outcome/Remarks
Aminolysis Methyl ester dissolved in ethylene diamine, stirred at room temperature for 0.5–24 h Efficient conversion to β-amino amides with minimal by-products; suitable for scale-up

This approach is advantageous due to operational simplicity and economic viability, yielding the amino ester with high purity.

Catalytic Hydrogenation of Nitro Precursors

Another well-documented approach involves the reduction of nitro-substituted precursors to the corresponding amino compounds using catalytic hydrogenation.

Typical Procedure:

  • Starting from 3-nitro-2-(2-fluorophenyl)methyl propanoate derivatives.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions.
  • Conversion of nitro group to amino group with high selectivity.

Advantages:

  • High yield and purity of the amino ester.
  • Mild reaction conditions minimize side reactions.

This method is supported by patent literature on related compounds, where catalytic hydrogenation is the preferred reduction technique for nitro to amino transformation.

Nitration and Subsequent Reduction Route

A classical synthetic strategy involves:

  • Nitration of the corresponding methyl 2-(2-fluorophenyl)methyl propanoate to introduce a nitro group at the 3-position.
  • Reduction of the nitro group to an amino group by catalytic hydrogenation or chemical reduction.

Reaction Scheme:

Step Reagents/Conditions Product Yield (%)
Nitration Concentrated nitric acid and sulfuric acid at 20-30 °C 3-nitro-2-(2-fluorophenyl)methyl propanoate Typically 80-90%
Reduction Pd/C catalyst under H2 atmosphere Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate >90%

This two-step process is reliable and widely used in the synthesis of amino acid derivatives with aromatic substitutions.

Esterification and Amination via Enzymatic or Chemical Catalysis

While less commonly reported specifically for this compound, esterification of the corresponding amino acid followed by chemical modification of the aromatic ring is a potential route. Enzymatic catalysis for esterification can provide stereoselectivity, which is crucial for chiral amino esters.

A representative data table summarizing yields and reaction conditions from various reported methods is presented below:

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Aminolysis of methyl esters Ethylene diamine, room temperature 85-95 >95 Simple, scalable, minimal by-products
Catalytic hydrogenation of nitro precursors Pd/C catalyst, H2 atmosphere 90-98 >98 High selectivity, mild conditions
Nitration followed by reduction HNO3/H2SO4 nitration, Pd/C hydrogenation 80-90 (nitration), >90 (reduction) >95 Classical approach, robust and reproducible
Chemical esterification and amination Acid chlorides, amines, chemical catalysts Variable Variable Requires careful control of reaction steps
  • The hydrochloride salt form of this compound is commercially available and characterized by a purity of approximately 95%, indicating the compound’s stability and ease of handling in salt form.

  • Safety precautions for handling reagents such as nitric acid, sulfuric acid, and hydrogenation catalysts must be strictly observed.

  • Reaction optimization often involves controlling temperature (typically 15-30 °C for nitration and 20-25 °C for amination steps) and solvent choice (e.g., tetrahydrofuran, dichloromethane, ethylene diamine) to maximize yields and purity.

The preparation of this compound is well-established through multiple synthetic routes, primarily involving nitration of the corresponding aromatic ester followed by reduction, or direct aminolysis of methyl esters. Catalytic hydrogenation using palladium on carbon remains the preferred method for converting nitro precursors to the amino compound due to its efficiency and selectivity. The methods are supported by patent literature and peer-reviewed research, providing reliable protocols for laboratory and industrial synthesis with yields typically exceeding 85% and high product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride is a chemical compound utilized in scientific research with diverse applications, particularly in drug development, medicinal chemistry, and materials science. The compound exists primarily as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. It features an amino group, a methyl ester, and a fluorophenyl moiety, contributing to its unique chemical properties and potential biological activities.

Scientific Research Applications

  • Drug Development Studies have explored the compound's potential as a biochemical probe and its role in drug development. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects.
  • Medicinal Chemistry Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride is of interest in medicinal chemistry due to its versatile reactivity and structural characteristics. The specific substitution pattern on the phenyl ring affects its reactivity and interaction with biological targets, enhancing its potential applications in research and development across various scientific disciplines.
  • Materials Science The compound also sees use in materials science because of its adaptable reactivity and structural traits.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. These interactions are critical for understanding its pharmacological potential and guiding further research into its therapeutic applications.

Structural Similarities and Distinctions

Several compounds share structural similarities with methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride. Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride is distinguished by its specific substitution pattern on the phenyl ring, which affects its reactivity and interaction with biological targets. This unique configuration enhances its potential applications in research and development across various scientific disciplines.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorophenyl vs. Trifluoromethyl : The 2-fluorophenyl group in the parent compound enhances aromatic π-π interactions, whereas the trifluoromethyl group in increases lipophilicity (logP ~1.35) and volatility (lower boiling point).
  • Heterocyclic Modifications : The oxan-4-yl substituent in introduces a polar tetrahydropyran ring, likely improving aqueous solubility compared to the hydrophobic fluorophenyl group.

Stereochemical Considerations

The (2R)-configured analogue highlights the role of stereochemistry in biological activity. For instance, chiral β-amino esters are critical in peptide mimetics and enzyme inhibition studies.

Research Implications and Data Gaps

While this compound has well-characterized structural data, experimental properties (e.g., melting point, solubility) remain underexplored. Comparative studies with analogues suggest that substituent choice profoundly impacts physicochemical and biological behavior, warranting further investigation into:

  • Structure-Activity Relationships (SAR) : Impact of fluorophenyl vs. heterocyclic substituents on target binding.
  • Stereoselective Synthesis : Optimization of chiral routes for enantiomerically pure derivatives.

Biological Activity

Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules.
  • Fluorophenyl Moiety : Engages in hydrophobic interactions, influencing enzyme activity and receptor binding.
  • Methyl Ester : Enhances solubility and stability in aqueous environments.

The compound's molecular formula is C12_{12}H14_{14}FNO2_2, with a molecular weight of approximately 225.24 g/mol. The hydrochloride salt form is often utilized to improve its solubility and bioavailability .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the fluorophenyl group participates in hydrophobic interactions, which can modulate enzyme activity or receptor binding profiles. This dual interaction capability positions the compound as a promising candidate for drug development .

Enzyme Modulation

Research indicates that this compound can influence the activity of specific enzymes. For instance, studies have shown that it can act as a biochemical probe to investigate enzyme-substrate interactions, potentially leading to the development of new inhibitors or activators .

Antitumor Potential

Preliminary studies suggest that this compound may exhibit antitumor activity. Its structural similarity to known anticancer agents allows for potential applications in cancer therapy. Ongoing research aims to elucidate its efficacy against various cancer cell lines and its mechanism of action within tumor biology .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may also possess neuroprotective properties. Interaction studies with metabotropic glutamate receptors (mGluRs) have indicated potential pathways for neuroprotection through modulation of signaling cascades involved in cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Molecular Formula Key Features
Methyl 3-amino-2-(3-fluorophenyl)-2-methylpropanoateC12_{12}H14_{14}FNO2_2Different fluorophenyl substituent; potential variations in biological activity.
Methyl 3-amino-2-(4-fluorophenyl)-2-methylpropanoateC12_{12}H14_{14}FNO2_2Para-substituted fluorophenyl; may exhibit different pharmacokinetics.
Methyl 3-amino-2-(phenyl)-2-methylpropanoateC11_{11}H15_{15}NO2_2Lacks fluorine; serves as a reference for assessing the impact of fluorination.

The unique substitution pattern on the phenyl ring of this compound significantly influences its reactivity and interaction with biological targets compared to these similar compounds .

Case Studies and Research Findings

  • Antitumor Activity Study : A recent study evaluated the cytotoxic effects of this compound on glioblastoma cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an antitumor agent .
  • Enzyme Interaction Study : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated significant inhibition rates, highlighting its potential use as a lead compound for developing enzyme inhibitors .

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